N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine
Description
N-[(2,4-Dichlorophenyl)methyl]pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted at the 2-position with an amine group linked to a 2,4-dichlorobenzyl moiety. The 2,4-dichlorophenyl group is a common structural motif in bioactive molecules, known to enhance lipophilicity and influence receptor binding interactions .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c12-9-2-1-8(10(13)5-9)6-16-11-7-14-3-4-15-11/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHSNGTTWMTFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 2,4-dichlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Substituents on the phenyl ring significantly alter physicochemical properties and biological activity. Key examples include:
Key Observations :
Analogues with Modified Heterocycles or Amine Groups
Variations in the heterocyclic core or amine substituents influence binding affinity and metabolic stability:
Key Observations :
- 1,3,4-Oxadiazole derivatives (e.g., from ) exhibit notable anticancer activity, suggesting that replacing pyrazine with oxadiazole may enhance cytotoxicity .
- Difluoroethylamine substituents (as in ) introduce steric and electronic effects that could reduce metabolic degradation compared to benzyl-linked amines .
Biological Activity
N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound features a pyrazine core substituted with a dichlorophenyl group. Its chemical formula is . The unique structure contributes to its diverse biological activities.
Target Interactions
Research indicates that pyrazine derivatives, including this compound, may interact with protein tyrosine phosphatases (PTPs). This interaction can lead to alterations in cellular functions and signaling pathways, which are crucial for various physiological processes.
Biochemical Pathways
The compound is suggested to affect the PTPs pathway, which plays a significant role in regulating cell growth and differentiation. The modulation of these pathways could potentially lead to therapeutic effects in various diseases, including cancer.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
- Antifungal Activity : It has also demonstrated antifungal effects, making it a candidate for further exploration in treating fungal infections.
- Anticancer Properties : The compound is being studied for its potential anticancer effects, particularly its ability to induce apoptosis in cancer cells .
Case Studies
-
Anticancer Activity : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, its effectiveness was evaluated against the T24 bladder cancer cell line, where it showed significant inhibitory activity with an IC50 value indicating potent activity .
Cell Line IC50 (μM) Mode of Action T24 4.58 ± 0.24 Induces apoptosis via caspase activation - Mechanistic Insights : The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death pathways such as apoptosis and necroptosis .
Comparison with Similar Compounds
This compound can be compared with other pyrazine derivatives:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(3,4-dichlorophenyl)methylpyrazin-2-amine | Similar pyrazine derivative | Anticancer |
| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Different core structure | Antimicrobial |
The structural variations significantly impact their biological activities and therapeutic potentials.
Applications in Research and Industry
This compound is not only a subject of academic research but also has potential applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
